molecular formula C13H16ClNO5S B7587083 5-Chloro-2-methoxy-3-(3-methylpyrrolidin-1-yl)sulfonylbenzoic acid

5-Chloro-2-methoxy-3-(3-methylpyrrolidin-1-yl)sulfonylbenzoic acid

Cat. No. B7587083
M. Wt: 333.79 g/mol
InChI Key: UDKDCELMPZDUFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-methoxy-3-(3-methylpyrrolidin-1-yl)sulfonylbenzoic acid (CMPB) is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. This compound is known to interact with specific receptors in the brain and has been studied for its potential use in treating various neurological and psychiatric disorders.

Mechanism of Action

5-Chloro-2-methoxy-3-(3-methylpyrrolidin-1-yl)sulfonylbenzoic acid is known to interact with the sigma-1 receptor and the dopamine transporter. It has been shown to modulate the activity of these receptors, leading to potential therapeutic effects. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and mitochondrial function. This compound has been shown to activate the sigma-1 receptor, leading to potential neuroprotective effects. The dopamine transporter is involved in the reuptake of dopamine, a neurotransmitter involved in reward, motivation, and pleasure. This compound has been shown to inhibit the activity of the dopamine transporter, leading to potential antidepressant and anti-addictive effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, including dopamine, serotonin, and norepinephrine. This compound has also been shown to increase the activity of certain enzymes involved in neurotransmitter synthesis. Additionally, this compound has been shown to modulate the activity of certain ion channels, leading to potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

5-Chloro-2-methoxy-3-(3-methylpyrrolidin-1-yl)sulfonylbenzoic acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. It has been shown to have a high affinity for specific receptors in the brain, making it a useful pharmacological tool for studying these receptors. However, there are also limitations to using this compound in lab experiments. Its effects on specific receptors may be dose-dependent, making it difficult to interpret results. Additionally, its effects may vary depending on the experimental conditions, making it important to carefully control experimental variables.

Future Directions

There are several future directions for research on 5-Chloro-2-methoxy-3-(3-methylpyrrolidin-1-yl)sulfonylbenzoic acid. One potential area of research is the development of more selective sigma-1 receptor agonists. This could lead to the development of more effective treatments for neurological and psychiatric disorders. Another area of research is the study of this compound's effects on other neurotransmitter systems, including the glutamate and GABA systems. This could lead to a better understanding of this compound's potential therapeutic effects. Finally, there is a need for further research on the safety and toxicity of this compound, particularly in animal models. This could help to determine the potential risks and benefits of using this compound as a pharmacological tool or therapeutic agent.

Synthesis Methods

5-Chloro-2-methoxy-3-(3-methylpyrrolidin-1-yl)sulfonylbenzoic acid can be synthesized through a multi-step process involving various chemical reactions. The first step involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. This intermediate compound is then reacted with 3-methylpyrrolidine and sodium hydride to form 5-chloro-2-methoxy-3-(3-methylpyrrolidin-1-yl)benzoyl chloride. The final step involves the reaction of this intermediate compound with sodium sulfite to form this compound.

Scientific Research Applications

5-Chloro-2-methoxy-3-(3-methylpyrrolidin-1-yl)sulfonylbenzoic acid has been studied for its potential use in treating various neurological and psychiatric disorders. It has been shown to interact with specific receptors in the brain, including the sigma-1 receptor and the dopamine transporter. Research has shown that this compound can modulate the activity of these receptors, leading to potential therapeutic effects. This compound has been studied for its potential use in treating depression, anxiety, and addiction.

properties

IUPAC Name

5-chloro-2-methoxy-3-(3-methylpyrrolidin-1-yl)sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO5S/c1-8-3-4-15(7-8)21(18,19)11-6-9(14)5-10(13(16)17)12(11)20-2/h5-6,8H,3-4,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKDCELMPZDUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1)S(=O)(=O)C2=CC(=CC(=C2OC)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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